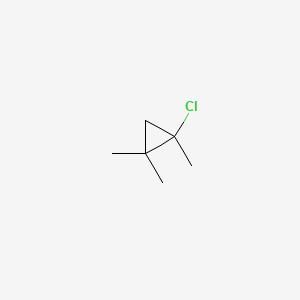

1-Chloro-1,2,2-trimethylcyclopropane

説明

1-Chloro-1,2,2-trifluorocyclobutane (CAS No. N/A; referred to in and ) is a halogenated cyclobutane derivative with the molecular formula C₄H₄ClF₃. It features a cyclobutane ring substituted with one chlorine atom and three fluorine atoms at positions 1, 1, and 2. This compound is notable for its physicochemical properties, including a boiling point of 81°C, density of 1.34 g/cm³, and refractive index of 1.357 .

特性

CAS番号 |

21181-46-4 |

|---|---|

分子式 |

C6H11Cl |

分子量 |

118.60 g/mol |

IUPAC名 |

1-chloro-1,2,2-trimethylcyclopropane |

InChI |

InChI=1S/C6H11Cl/c1-5(2)4-6(5,3)7/h4H2,1-3H3 |

InChIキー |

CKBYOLOYXJPWBW-UHFFFAOYSA-N |

正規SMILES |

CC1(CC1(C)Cl)C |

製品の起源 |

United States |

準備方法

Cyclopropanation via Cyclization of Haloalkyl Esters

One of the primary synthetic approaches to 1-chloro-1,2,2-trimethylcyclopropane involves the cyclization of haloalkyl carboxylic acid esters under basic conditions to form cyclopropane rings substituted with chlorine and methyl groups.

Starting Materials: β-chlorocarboxylic acid esters or their corresponding lactones/hydroxycarboxylic acids are used as precursors. These esters can be synthesized by known methods from lactones or β-hydroxycarboxylic acids.

Cyclization Agent: Alkali metal alkoxides such as sodium methylate (sodium methoxide) or sodium ethylate (sodium ethoxide) are employed as condensation agents.

Reaction Conditions: The cyclization is performed in an alcohol solvent (methanol or ethanol) at elevated temperatures ranging from 90°C to 200°C, preferably between 140°C and 200°C, often in a pressurized autoclave to maintain the solvent in the liquid phase above its boiling point.

Stoichiometry: Equimolar amounts of the alkali alcoholate and the haloester are used, with a slight excess (around 10%) of the alcoholate to drive the reaction to completion.

Workup: After reaction completion, the mixture is cooled, neutralized (e.g., with glacial acetic acid), and extracted with organic solvents such as methylene chloride. The product is purified by distillation.

Yields: Reported yields for similar cyclopropane carboxylates reach up to 92.5% of theoretical yields, indicating efficient cyclization.

$$

\text{β-chlorocarboxylic acid ester} \xrightarrow[\text{NaOCH}_3, \text{MeOH}, 140-160^\circ C]{\text{autoclave}} \text{1-chloro-1,2,2-trimethylcyclopropane derivative}

$$

This method is adaptable for preparing various substituted cyclopropane derivatives, including 1-chloro-1,2,2-trimethylcyclopropane, by selecting appropriate starting esters with the desired substitution pattern.

Reference: US Patent US4520209A details this cyclization process extensively, including reaction parameters and yields.

Hydrochlorination of Methylated Cyclopropenes

Another synthetic route involves the addition of hydrogen chloride (HCl) to methyl-substituted cyclopropene derivatives, leading to chlorinated cyclopropanes.

Starting Material: Methyl-substituted cyclopropenes such as 1,2,3-trimethylcyclopropene or derivatives with electron-donating groups.

Reaction Conditions: Treatment with hydrogen chloride in acidic solvents like acetic acid at controlled temperatures (40–80°C) leads to electrophilic addition across the double bond.

Mechanism: The reaction proceeds via the formation of a cationoid intermediate, which undergoes rearrangement and chlorination to yield chlorinated cyclopropane products.

Product Mixtures: The reaction often yields mixtures of regioisomeric chlorides due to the allylic nature of intermediates.

Selectivity: The presence of electron-accepting substituents can influence the formation of specific chlorinated isomers.

Example: The reaction of 1-methylcyclopropene with hydrogen chloride in acetic acid produces methylallyl chloride and methylallyl acetate, indicating the involvement of solvent participation and cationic intermediates.

Implication for 1-Chloro-1,2,2-trimethylcyclopropane: By analogy, hydrochlorination of appropriately substituted cyclopropenes can yield 1-chloro-1,2,2-trimethylcyclopropane under controlled conditions.

Reference: Russian Chemical Reviews discuss such electrophilic additions to cyclopropene derivatives.

Reference: Chinese patent CN102229522B describes this catalytic process in detail.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of β-chlorocarboxylic esters | β-chlorocarboxylic acid esters or lactones | Sodium methylate or ethylate in MeOH or EtOH | 140–200°C, autoclave, pressurized | ~92 | Efficient cyclopropanation with good yield |

| Hydrochlorination of cyclopropenes | Methyl-substituted cyclopropenes | Hydrogen chloride in acetic acid | 40–80°C, acidic medium | Variable | Produces regioisomeric chlorides |

| Continuous catalytic hydrochlorination | Olefinic precursors (e.g., 2-methyl-3-chloropropene) | Solid acid catalyst (Zeo-karb) | 0–45°C, packed bed reactor | ~93 | Environmentally friendly, continuous flow |

Analytical and Practical Considerations

Purification: Distillation under reduced pressure is commonly used to purify the final chlorinated cyclopropane compounds.

Safety: Handling of chlorinated intermediates and strong bases or acids requires appropriate safety measures due to their corrosive and potentially toxic nature.

Scale-up: The autoclave cyclization method and continuous catalytic processes are scalable for industrial applications.

化学反応の分析

Types of Reactions: 1-Chloro-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrogenolysis: Platinized carbon and hydrogen at 50°C.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

2,2-Dimethylbutane: Formed through hydrogenolysis.

Other substituted derivatives: Depending on the nucleophile used in substitution reactions.

科学的研究の応用

1-Chloro-1,2,2-trimethylcyclopropane has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stereochemistry of cyclopropane derivatives.

Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the synthesis of more complex organic compounds and materials.

作用機序

The mechanism of action of 1-Chloro-1,2,2-trimethylcyclopropane involves its interaction with various molecular targets. For example, during hydrogenolysis, the compound interacts with the catalyst surface, leading to the cleavage of the cyclopropane ring and formation of new products . The exact pathways and intermediates depend on the specific reaction conditions and reagents used.

類似化合物との比較

Key Observations:

Structural Complexity :

- Aliflurane (cyclopropane derivative) and 1-chloro-1,2,2-trifluorocyclobutane share halogenated cyclic frameworks but differ in ring size and substituents. Aliflurane includes a methoxy group, enhancing its anesthetic potency , whereas the cyclobutane analog lacks oxygen-containing groups .

- HCFC-133a is a linear molecule with simpler substitution (one chlorine, three fluorines on ethane), contributing to its low boiling point and historical use as a refrigerant .

Reactivity and Applications: 1-Chloro-1,2-difluoroethane undergoes dehydrochlorination to yield 1,2-difluoroethylene, a monomer for fluoropolymers . Chlorotrifluoroethylene polymers () highlight industrial scalability, whereas cyclobutane/cyclopropane derivatives are niche in pharmacological contexts.

Environmental and Safety Profiles :

- HCFC-133a is classified as an ozone-depleting substance under the Montreal Protocol , whereas cyclobutane/cyclopropane analogs lack extensive environmental impact data.

- Aliflurane and related anesthetics prioritize low toxicity and rapid metabolism, contrasting with industrial halogenated compounds that may pose inhalation or environmental risks .

Research Findings and Functional Insights

Pharmacological Potential

1-Chloro-1,2,2-trifluorocyclobutane is structurally analogous to aliflurane, a cyclopropane-based anesthetic. Both compounds likely interact with GABAₐ receptors or lipid membranes to induce anesthesia, though 1-chloro-1,2,2-trifluorocyclobutane’s efficacy remains under investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1,2,2-trimethylcyclopropane, and how can reaction efficiency be optimized?

- Methodology : Cyclopropane derivatives are typically synthesized via cyclopropanation of alkenes using dichlorocarbene intermediates or via ring-closing reactions. For halogenated analogs like 1-Chloro-1,2,2-trimethylcyclopropane, metal-mediated methods (e.g., Simmons-Smith) or photochemical approaches may be adapted. Steric effects from trimethyl groups require careful control of reaction kinetics and stoichiometry. Optimization involves monitoring reaction progress via GC-MS or NMR to adjust catalyst loading and temperature gradients .

- Key Considerations : Use inert atmospheres (argon/nitrogen) to prevent side reactions with moisture or oxygen. Purification via fractional distillation or preparative chromatography is critical due to potential byproducts from steric hindrance .

Q. Which spectroscopic techniques are most effective for structural elucidation of 1-Chloro-1,2,2-trimethylcyclopropane?

- Methodology :

- NMR : and NMR can resolve cyclopropane ring strain effects (e.g., deshielded protons at ~1.5–2.5 ppm) and chlorine-induced splitting patterns. DEPT-135 distinguishes CH groups from quaternary carbons .

- IR : C-Cl stretching vibrations (~550–650 cm) confirm halogen presence, while cyclopropane ring vibrations (~850–1000 cm) provide ring-strain insights .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., isotopic patterns for Cl) and fragmentation pathways indicative of cyclopropane ring stability .

Q. How do steric and electronic effects influence the stability of 1-Chloro-1,2,2-trimethylcyclopropane under varying storage conditions?

- Methodology : Stability studies should assess degradation under light, heat, and humidity. Accelerated aging tests (40–60°C, 75% RH) combined with HPLC monitoring can quantify decomposition rates. The trimethyl groups increase steric protection but may destabilize the ring under UV exposure due to increased strain energy. Comparative studies with non-methylated analogs (e.g., 1-Chlorocyclopropane) are recommended to isolate steric effects .

Advanced Research Questions

Q. What computational strategies best predict the reactivity and regioselectivity of 1-Chloro-1,2,2-trimethylcyclopropane in ring-opening reactions?

- Methodology :

- Quantum Mechanics : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models bond dissociation energies and transition states for ring-opening pathways (e.g., electrophilic addition or radical mechanisms). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the cyclopropane ring .

- Molecular Dynamics : Simulate solvent effects on reaction trajectories, particularly in polar aprotic solvents (e.g., DMF) that may stabilize ionic intermediates .

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of halogenated cyclopropanes be resolved?

- Methodology :

- Data Reconciliation : Compare experimental calorimetry data (e.g., bomb calorimetry for ΔH) with computational predictions (Gaussian thermochemistry calculations). Address outliers by standardizing purity assays (e.g., ≥99% by GC) and error margins in measurement protocols .

- Meta-Analysis : Use statistical tools (e.g., weighted least squares) to aggregate literature values, accounting for methodological biases (e.g., outdated instrumentation in older studies) .

Q. What experimental designs mitigate challenges in assessing the environmental toxicity of chlorinated cyclopropanes?

- Methodology :

- Ecotoxicology Assays : Use standardized OECD guidelines (e.g., Test No. 201: Daphnia magna acute toxicity) with controlled exposure levels. Include positive controls (e.g., 1,2,3-Trichloropropane) to benchmark toxicity profiles .

- Metabolite Tracking : Employ LC-MS/MS to identify degradation products in simulated environmental matrices (soil/water). Focus on persistent metabolites with bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。